![molecular formula C52H44O10P2 B12923039 13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene” is a complex organic molecule characterized by multiple cyclic structures and functional groups. This compound is notable for its intricate architecture, which includes dioxolane rings and phosphapentacyclo frameworks.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise control of reaction conditions. The synthetic route may include:
Formation of Dioxolane Rings: This can be achieved through the reaction of diols with aldehydes or ketones in the presence of an acid catalyst.
Construction of Phosphapentacyclo Frameworks: This step may involve cyclization reactions facilitated by phosphorus-containing reagents.
Coupling Reactions: The final assembly of the molecule may require coupling reactions to link the various subunits together.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can target specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of molecular architecture and reactivity.
Biology
In biology, the compound could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioxolane Derivatives: Compounds containing dioxolane rings, such as 1,3-dioxolane.
Phosphapentacyclo Compounds: Molecules with similar phosphorus-containing cyclic structures.
Uniqueness
What sets this compound apart is its combination of dioxolane rings and phosphapentacyclo frameworks, which confer unique chemical and physical properties. This makes it a valuable subject of study in various fields of science and industry.
Eigenschaften
Molekularformel |
C52H44O10P2 |
|---|---|
Molekulargewicht |
890.8 g/mol |
IUPAC-Name |
13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C52H44O10P2/c1-51(2)53-29-43(55-51)49(61-63-57-39-25-21-31-13-5-9-17-35(31)45(39)46-36-18-10-6-14-32(36)22-26-40(46)58-63)50(44-30-54-52(3,4)56-44)62-64-59-41-27-23-33-15-7-11-19-37(33)47(41)48-38-20-12-8-16-34(38)24-28-42(48)60-64/h5-28,43-44,49-50H,29-30H2,1-4H3/t43-,44-,49-,50-/m1/s1 |
InChI-Schlüssel |
HVJXTZRGNPRQKJ-IUQNDLLXSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21)C |
Kanonische SMILES |
CC1(OCC(O1)C(C(C2COC(O2)(C)C)OP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OP8OC9=C(C1=CC=CC=C1C=C9)C1=C(O8)C=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


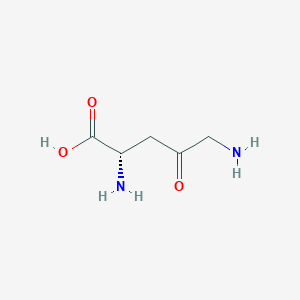
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

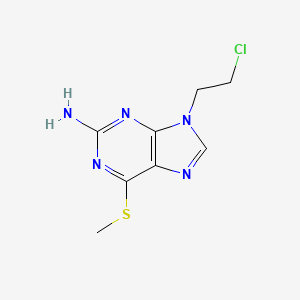
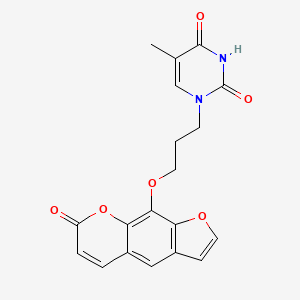
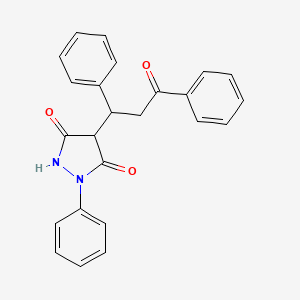
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)

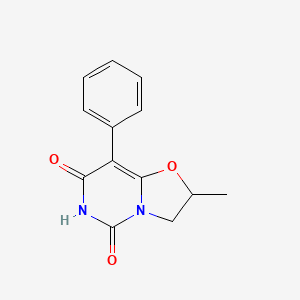
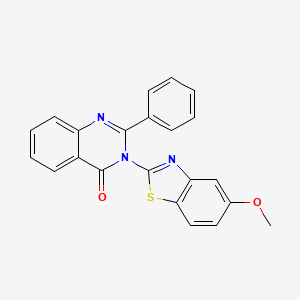
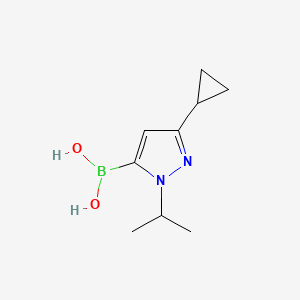
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
